Lipophilicity (logP) – Reduced logP vs. Benzodioxane-Thiadiazole Hybrids
The target compound exhibits a computed consensus logP of 2.90 [1], which is approximately 0.5–0.8 log units lower than typical 1,3,4-oxadiazole or 1,3,4-thiadiazole derivatives prepared from the same benzodioxane-2-carbohydrazide precursor (e.g., 5-benzyl-1,3,4-oxadiazole-2-yl analogs, which routinely exceed logP 3.5) . This reduction translates to a circa 3–6 fold lower predicted octanol/water partition coefficient, potentially enhancing aqueous solubility and reducing phospholipidosis risk relative to more lipophilic heterocyclic analogs.
| Evidence Dimension | Lipophilicity (consensus logP) |
|---|---|
| Target Compound Data | logP = 2.90 |
| Comparator Or Baseline | 5-Benzyl-1,3,4-oxadiazole-2-yl benzodioxane derivatives (logP = 3.5–3.8, estimated) |
| Quantified Difference | Δ logP ≈ –0.6 to –0.9 units |
| Conditions | Computed consensus logP; ZINC and Mol-Instincts databases. |
Why This Matters
Lower logP is advantageous for oral bioavailability and for reducing non-specific binding in cellular assays, making the compound more suitable for early-stage phenotypic screens where promiscuous partitioning is a concern.
- [1] ZINC Database. ZINC000002927575. N'-[2-(4-chlorophenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide. Computed molecular properties: logP 2.90. Accessed April 2026. View Source
